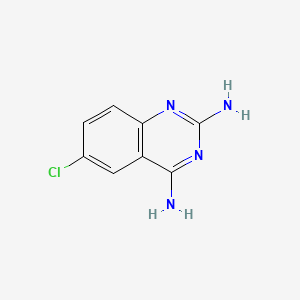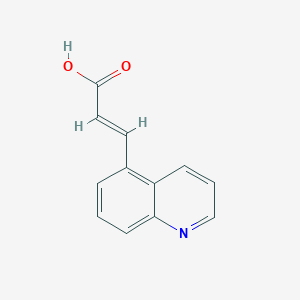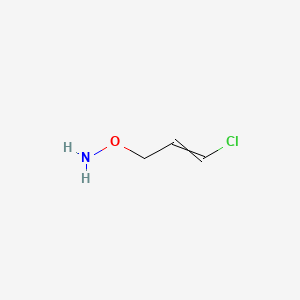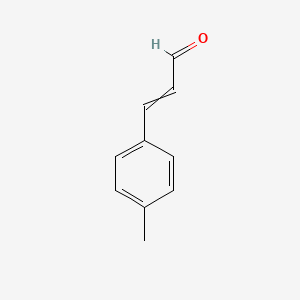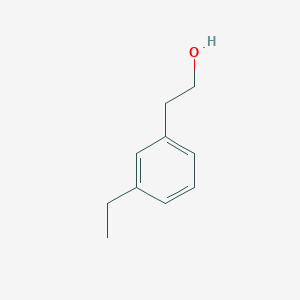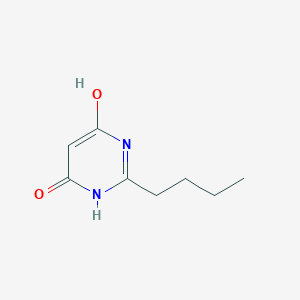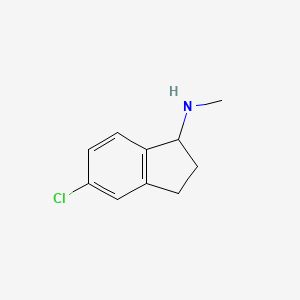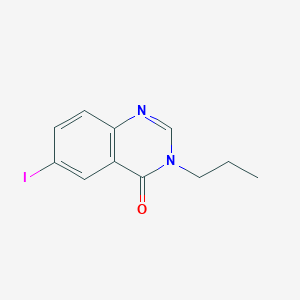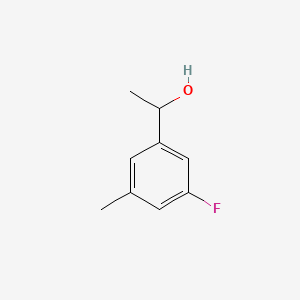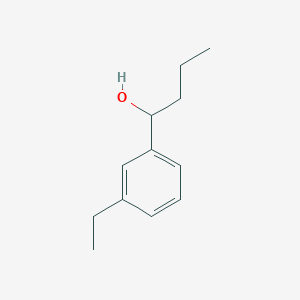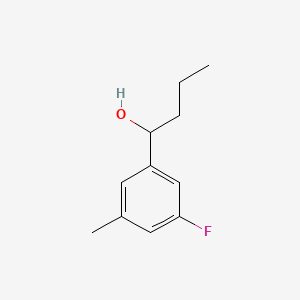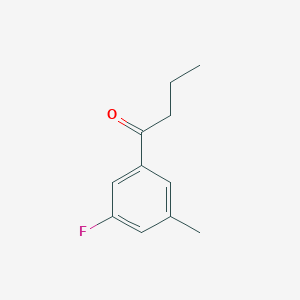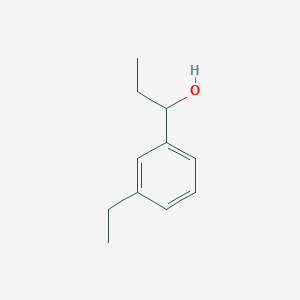
1-(3-Ethylphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-1-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 3-ethylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(3-ethylphenyl)-1-propanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-ethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(3-ethylphenyl)-1-propanone yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-ethylphenyl)-1-propyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(3-Ethylphenyl)-1-propanone.
Reduction: this compound.
Substitution: 1-(3-Ethylphenyl)-1-propyl chloride.
Scientific Research Applications
1-(3-Ethylphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways involving secondary alcohols.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, 1-(3-ethylphenyl)-1-propanone. This transformation is catalyzed by alcohol dehydrogenase enzymes. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.
Comparison with Similar Compounds
1-(3-Methylphenyl)-1-propanol: Similar structure with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-1-propanol: Similar structure with the ethyl group in the para position.
1-(3-Ethylphenyl)-2-propanol: Similar structure with the hydroxyl group on the second carbon of the propyl chain.
Uniqueness: 1-(3-Ethylphenyl)-1-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-ethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXBLYZASDZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-([(propan-2-yl)amino]methyl)phenol](/img/structure/B7942570.png)

